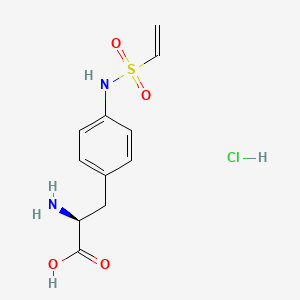
(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is a compound of significant interest in organic chemistry and medicinal research. This compound features a vinyl sulfonamide group, which is known for its electrophilic properties, making it valuable in targeted protein modification and inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the direct sulfonylation of olefins and alkynes . Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of mild oxidative conditions to induce the elimination of an α-selenoether masking group is one such method . This approach complements traditional synthetic methods and typically yields the desired product in high purity without requiring extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The vinyl sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often occur under mild conditions to preserve the integrity of the vinyl sulfonamide group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl sulfonamide group can lead to the formation of sulfonic acids, while reduction can yield sulfonamides.
Scientific Research Applications
(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzyme studies, particularly for cysteine proteases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride involves the irreversible modification of target proteins. The vinyl sulfonamide group reacts with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to the formation of a covalent bond . This modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3- [4- (Aminosulfonyl)phenyl]propanoic acid: Shares the sulfonamide group but lacks the vinyl functionality.
Vinyl sulfonamides: A broader class of compounds with similar electrophilic properties.
Uniqueness
(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is unique due to its combination of an amino acid backbone with a vinyl sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C11H15ClN2O4S |
|---|---|
Molecular Weight |
306.77 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O4S.ClH/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15;/h2-6,10,13H,1,7,12H2,(H,14,15);1H/t10-;/m0./s1 |
InChI Key |
RPCSFTDXVDVBBL-PPHPATTJSA-N |
Isomeric SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)

![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

